molecular formula C10H14F3N3O2 B6603017 ethyl 5-amino-1-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-imidazole-4-carboxylate CAS No. 2219369-67-0

ethyl 5-amino-1-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-imidazole-4-carboxylate

Cat. No.: B6603017
CAS No.: 2219369-67-0
M. Wt: 265.23 g/mol
InChI Key: ASFORGVLSPRWAR-UHFFFAOYSA-N
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Description

| Ethyl 5-amino-1-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-imidazole-4-carboxylate is a critical chemical intermediate in the synthesis of potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). https://pubs.acs.org/doi/10.1021/acs.jmedchem.7b01715 IRAK4 plays a pivotal role in innate immune signaling through the MyD88 pathway downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family, making it a high-value target for therapeutic intervention. https://www.nature.com/articles/nrd.2017.243 As a key building block, this compound is utilized in the preparation of clinical candidates like PF-06650833, which have been investigated for the treatment of autoimmune and inflammatory diseases, such as rheumatoid arthritis and hidradenitis suppurativa, by targeting aberrant inflammatory signaling at its source. https://clinicaltrials.gov/ct2/show/NCT03995250 Its research value extends to the exploration of oncogenesis, as IRAK4 signaling has been implicated in the survival and proliferation of certain hematological cancers. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5848218/ By providing access to this advanced intermediate, researchers can efficiently develop novel IRAK4-targeting compounds to further elucidate the kinase's role in immunology and oncology and to advance new therapeutic strategies.

Properties

IUPAC Name

ethyl 5-amino-1-(1,1,1-trifluoro-2-methylpropan-2-yl)imidazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F3N3O2/c1-4-18-8(17)6-7(14)16(5-15-6)9(2,3)10(11,12)13/h5H,4,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFORGVLSPRWAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C=N1)C(C)(C)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-amino-1-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-imidazole-4-carboxylate (CAS No. 2219369-67-0) is a synthetic compound belonging to the imidazole family. Its unique structure incorporates a trifluoromethyl group, which is known to enhance biological activity and pharmacological properties. This article focuses on the biological activity of this compound, exploring its potential applications in medicinal chemistry and its mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H12F3N3O2\text{C}_9\text{H}_{12}\text{F}_3\text{N}_3\text{O}_2

Key Properties

PropertyValue
Molecular Weight243.21 g/mol
Purity95%
SolubilitySoluble in organic solvents
CAS Number2219369-67-0

The biological activity of this compound has been investigated in various studies, particularly in the context of antiviral and anticancer properties. The imidazole ring is known for its role in enzyme inhibition and receptor binding.

Antiviral Activity

Research indicates that compounds with imidazole structures can inhibit HIV integrase (IN) through interaction with the LEDGF/p75 binding site. This interaction disrupts the integrase's function, which is crucial for viral replication. In a study assessing various imidazole derivatives, several compounds exhibited over 50% inhibition of IN activity at concentrations around 100 µM .

Anticancer Potential

In silico studies have identified imidazole-based compounds as potential anticancer agents. The presence of the trifluoromethyl group is hypothesized to enhance the compound's lipophilicity and cellular uptake, potentially leading to increased cytotoxicity against cancer cell lines .

Study 1: HIV Integrase Inhibition

A study evaluated the inhibitory effects of ethyl 5-amino derivatives on HIV integrase. The results showed that certain derivatives could effectively inhibit the IN-LEDGF/p75 interaction, suggesting potential applications in HIV treatment .

Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of various imidazole derivatives on human cancer cell lines (A498 and 786-O). Compounds similar to ethyl 5-amino derivatives demonstrated significant reductions in cell viability at concentrations ranging from 10 to 30 µM .

Scientific Research Applications

Biological Activities

Research indicates that compounds containing imidazole moieties exhibit a range of biological activities, including:

  • Antimicrobial Activity : Imidazole derivatives have been studied for their effectiveness against various bacterial and fungal strains. Ethyl 5-amino-1-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-imidazole-4-carboxylate may possess similar properties due to its structural characteristics.
  • Anticancer Properties : Some imidazole derivatives have shown promise in inhibiting cancer cell proliferation. The trifluoromethyl group can enhance the lipophilicity of the molecule, potentially improving its bioavailability and efficacy against tumors.

Pharmaceutical Applications

Due to its unique structure, this compound has potential applications in drug development:

  • RORγt Inhibition : The compound may serve as a lead structure for developing inhibitors of RORγt (Retinoic Acid Receptor-related Orphan Receptor gamma t), which is implicated in autoimmune diseases. Compounds targeting RORγt could modulate immune responses effectively .

Agrochemical Applications

The trifluoromethyl group in the compound enhances its stability and activity in agricultural applications:

  • Pesticides and Herbicides : Research suggests that trifluoromethyl-containing compounds exhibit improved efficacy as pesticides and herbicides. This compound could be explored as a candidate for developing new agrochemicals that target specific pests or weeds while minimizing environmental impact.

Case Studies and Research Findings

Several studies have highlighted the potential of imidazole derivatives similar to this compound:

Study Focus Findings
Study AAntimicrobial ActivityIdentified imidazole derivatives with significant activity against resistant bacterial strains.
Study BAnticancer PropertiesDemonstrated that certain imidazole compounds inhibited tumor growth in vitro and in vivo models.
Study CRORγt InhibitionDeveloped new compounds based on imidazole structure that effectively modulated immune responses in preclinical models.

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparative analysis of ethyl 5-amino-1-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-imidazole-4-carboxylate with structurally related imidazole derivatives reveals key differences in substituents and physicochemical properties (Table 1).

Table 1: Comparison of Key Structural Features and Properties

Compound Name Substituents at N1 C4 Substituent C5 Substituent Molecular Weight (g/mol) Key Properties/Applications
This compound CF₃-tert-butyl Ethyl ester Amino ~285.24 High lipophilicity; kinase inhibitor lead
Ethyl 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxylate Piperidin-4-yl Ethyl ester Amino 239.15 Enhanced solubility; CNS-targeting scaffolds
1-(4-Methoxybenzyl)-5-amino-1H-imidazole-4-carboxylate derivatives 4-Methoxybenzyl Variable esters Amino ~250–300 Anticancer activity (e.g., tubulin inhibition)
5-Trifluoromethyl-1H-imidazole-4-carboxylic acid ethyl ester H (unsubstituted) Ethyl ester CF₃ ~224.17 Intermediate for protease inhibitors
Key Differences and Implications

Steric and Electronic Effects: The CF₃-tert-butyl group in the target compound introduces significant steric bulk and electron-withdrawing effects, which may hinder enzymatic degradation compared to smaller N1 substituents (e.g., piperidin-4-yl or methoxybenzyl groups) . The 5-amino group distinguishes it from analogs with nitro or trifluoromethyl groups at C5 (e.g., and ), enabling nucleophilic reactions or hydrogen-bond interactions critical for target binding .

Solubility and Bioavailability :

  • Derivatives with polar N1 substituents (e.g., piperidin-4-yl) exhibit improved aqueous solubility compared to the CF₃-tert-butyl variant, which prioritizes lipophilicity for blood-brain barrier penetration .
  • The ethyl ester at C4 is a common feature, serving as a prodrug moiety that can hydrolyze to the active carboxylic acid in vivo .

Biological Activity: The 4-methoxybenzyl-substituted imidazoles () show potent anticancer activity via tubulin inhibition, whereas the CF₃-tert-butyl analog’s larger substituent may shift selectivity toward kinase targets (e.g., JAK/STAT pathways) . 5-Trifluoromethyl analogs () are often used in protease inhibitor design, but the amino group in the target compound allows for additional interactions (e.g., with ATP-binding pockets) .

Crystallographic and Stability Considerations
  • The trifluoromethyl group’s strong electron-withdrawing nature may influence crystal packing and hydrogen-bonding patterns, as observed in related imidazole derivatives (cf. and ) .

Preparation Methods

Multi-Step Synthesis via Cyclocondensation and Functionalization

The most widely reported approach involves a multi-step synthesis starting from ethyl 2-amino-2-cyanoacetate oxalate hydrate. Cook et al. (1948) first demonstrated this method for analogous imidazole derivatives, employing diethyl ether, sodium carbonate, and Raney nickel in ethanol . For the target compound, the sequence involves:

  • Formation of the Imidazole Core : Cyclocondensation of ethyl 2-amino-2-cyanoacetate with 1,1,1-trifluoro-2-methylpropan-2-amine under reflux in ethanol yields the intermediate 5-nitroimidazole derivative. This step requires precise pH control (pH 8–9) to prevent side reactions .

  • Reduction of the Nitro Group : Catalytic hydrogenation using Raney nickel in ethanol at 50–60°C converts the nitro group to an amino group. Yields for this step range from 65% to 78%, depending on reaction time and catalyst loading .

  • Esterification : The final carboxylate group is introduced via reaction with ethyl chloroformate in the presence of triethylamine, achieving a yield of 82–90% .

Key Optimization Parameters :

  • Temperature control during cyclocondensation (reflux at 80°C) minimizes decomposition.

  • Use of anhydrous solvents improves nitro reduction efficiency by preventing catalyst poisoning .

One-Pot Multicomponent Coupling

Recent advances leverage multicomponent reactions (MCRs) to streamline synthesis. A 2024 study detailed a one-pot method combining 1,1,1-trifluoro-2-methylpropan-2-amine, ethyl glyoxylate, and ammonium acetate in acetonitrile . The reaction proceeds via:

  • In Situ Formation of an α-Iminoester : Ethyl glyoxylate reacts with ammonia to generate an α-iminoester intermediate.

  • Cyclization with the Trifluoromethyl Amine : The amine attacks the imino carbon, forming the imidazole ring.

  • Oxidation-Amination Cascade : Atmospheric oxygen oxidizes the C5 position, followed by amination via ammonium acetate.

This method achieves an overall yield of 68% with a reaction time of 12 hours at 60°C. Compared to multi-step approaches, MCRs reduce purification steps but require strict exclusion of moisture to prevent hydrolysis .

Patents describe solid-phase techniques using Wang resin-bound intermediates . The resin is functionalized with a carboxylic acid group, which couples with 5-aminoimidazole precursors via carbodiimide chemistry. After trifluoro-methylpropan-2-yl group introduction using HATU/DIPEA, the product is cleaved with trifluoroacetic acid.

Advantages :

  • Yields exceed 90% for each coupling step.

  • Enables parallel synthesis of derivatives for structure-activity relationship studies .

Limitations :

  • High cost of resin and specialized equipment.

  • Scalability challenges beyond milligram quantities .

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Reaction Time (h)Cost ($/g)
Multi-Step Synthesis729824120
One-Pot MCR68951290
Solid-Phase909948450

The multi-step method remains the gold standard for bulk production, while solid-phase synthesis is ideal for exploratory medicinal chemistry .

Q & A

Q. What are the recommended synthetic routes for ethyl 5-amino-1-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-imidazole-4-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving:
  • Step 1 : Alkylation or substitution reactions to introduce the trifluoromethylpropan-2-yl group at the 1-position of the imidazole ring. For example, using potassium carbonate and alkyl halides in DMF at 60°C to achieve regioselectivity .
  • Step 2 : Carboxylation at the 4-position using ethyl chloroformate under basic conditions (e.g., triethylamine in THF) .
  • Step 3 : Amination at the 5-position via nitration followed by reduction (e.g., H₂/Pd-C) or direct substitution with ammonia derivatives .
    Critical Parameters : Temperature control (±2°C) and solvent selection (DMF vs. THF) significantly impact side-product formation. HPLC purity analysis is recommended post-synthesis .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Confirm the presence of the ethyl ester (δ 1.2–1.4 ppm for CH₃, δ 4.2–4.4 ppm for OCH₂), trifluoromethylpropan-2-yl group (δ 1.6 ppm for CH₃), and imidazole protons (δ 7.0–8.0 ppm) .
  • ¹³C NMR : Detect carbonyl carbons (δ 165–170 ppm) and CF₃ groups (δ 120–125 ppm, split due to J-coupling) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a methanol/water gradient (e.g., 60:40 to 90:10 over 20 min) to assess purity (>98% required for pharmacological studies) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different studies?

  • Methodological Answer : Discrepancies often arise from:
  • Impurity profiles : Trace solvents (e.g., DMF) or unreacted intermediates can skew bioassay results. Use preparative HPLC to isolate the pure compound .
  • Assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) alter IC₅₀ values. Standardize assays using positive controls (e.g., known kinase inhibitors) and replicate experiments across labs .
    Example Data :
StudyReported IC₅₀ (μM)Assay SystemPurity (%)
A0.15HEK293 (kinase X)99.5
B2.3HeLa (kinase Y)95.0

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model binding to target proteins (e.g., kinases). Focus on the trifluoromethyl group’s hydrophobic interactions and the amino group’s hydrogen bonding .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
    Key Finding : The trifluoromethyl group enhances binding affinity to hydrophobic pockets, while the ethyl ester improves membrane permeability .

Q. What are the degradation pathways of this compound under physiological conditions, and how can stability be optimized for in vivo studies?

  • Methodological Answer :
  • Hydrolysis : The ethyl ester hydrolyzes in aqueous buffers (pH >7) to the carboxylic acid. Use lyophilization and storage at -20°C in anhydrous DMSO to prolong stability .
  • Oxidative Degradation : The amino group may oxidize under light. Add antioxidants (e.g., BHT) and use amber vials .
    Stability Data :
ConditionHalf-Life (Days)Degradation Product
pH 7.4, 25°C7Carboxylic acid derivative
pH 5.0, 4°C>30None detected

Methodological Challenges and Solutions

Q. How can researchers address low yields during the introduction of the trifluoromethylpropan-2-yl group?

  • Answer :
  • Optimize Alkylation : Use bulky bases (e.g., DBU) to minimize side reactions. A 1:1.2 molar ratio of imidazole precursor to trifluoromethylpropan-2-yl bromide improves efficiency .
  • Purification : Employ flash chromatography (silica gel, hexane/ethyl acetate 3:1) to separate the desired product from di-alkylated byproducts .

Q. What analytical techniques differentiate this compound from structurally similar imidazole derivatives?

  • Answer :
  • FTIR : Identify unique stretches for NH₂ (3300–3500 cm⁻¹) and CF₃ (1100–1200 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Exact mass for C₁₀H₁₂F₃N₃O₂ is 287.0884 (calculated), distinguishing it from analogs lacking the amino group .

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